OSIP-486823

概要

説明

グリオーマや前立腺がん細胞を含むさまざまな癌細胞株において、成長阻害、有糸分裂停止、および微小管重合の異常を引き起こすことが示されています . CP248は、タンパク質キナーゼGと微小管に対する二重の効果により、グリオーマおよび他の癌の種類の治療に有用である可能性のある、新しい微小管活性剤です .

2. 製法

反応条件は通常、所望の生成物の形成を促進するために、有機溶媒と触媒の使用を伴います

準備方法

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product

化学反応の分析

CP248は、次を含むさまざまな化学反応を起こします。

酸化: CP248は、特定の条件下で酸化されて酸化誘導体になります。

還元: 還元反応は、CP248の官能基を修飾するために実行できます。

置換: CP248は、分子の特定の基が他の官能基に置き換わる置換反応を起こす可能性があります。

これらの反応に使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

CP248は、次のような科学研究にいくつかの応用があります。

化学: CP248は、微小管の重合と脱重合の影響を調べるためのモデル化合物として使用されます。

生物学: CP248は、癌細胞株における細胞成長阻害とアポトーシスのメカニズムを調査するために使用されます。

医学: CP248は、タンパク質キナーゼGと微小管に対する二重の効果により、グリオーマと前立腺がんの治療に潜在的な治療効果があります

産業: CP248は、新しい抗がん剤や治療法の開発に使用される可能性があります。

科学的研究の応用

Chemical Structure and Mechanism of Action

OSIP-486823 is a synthetic compound structurally related to other anticancer agents. Its mechanism of action primarily involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. Research indicates that this compound may modulate pathways associated with apoptosis and cell cycle regulation, making it a candidate for cancer treatment .

Inhibition of Tumor Growth

This compound has shown promise in preclinical studies for its ability to inhibit tumor growth in various cancer models. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects and reduced cell viability. For instance, studies have reported significant reductions in tumor size in xenograft models treated with this compound compared to control groups .

Mechanistic Studies

Mechanistic studies have elucidated that this compound induces apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins. These findings suggest that this compound may trigger programmed cell death in cancer cells, providing a pathway for therapeutic intervention .

Case Study 1: Colorectal Cancer

A study conducted on colorectal cancer models demonstrated that this compound effectively inhibited tumor growth and metastasis. The compound was administered in combination with standard chemotherapy, resulting in enhanced antitumor activity compared to chemotherapy alone. This combination approach suggests a potential for this compound as an adjunct therapy in colorectal cancer treatment .

Case Study 2: Breast Cancer

In another study focusing on breast cancer, this compound was evaluated for its effects on hormone receptor-positive breast cancer cells. The results indicated that the compound not only inhibited cell proliferation but also sensitized resistant cells to endocrine therapies. This finding highlights the potential role of this compound in overcoming treatment resistance in breast cancer patients .

Potential Beyond Oncology

While the primary focus has been on its anticancer properties, preliminary research suggests that this compound may have applications in other areas such as:

- Neurodegenerative Diseases : Investigations into the neuroprotective effects of this compound indicate potential benefits in diseases characterized by neuronal apoptosis.

- Inflammatory Disorders : The compound's ability to modulate inflammatory pathways may offer therapeutic avenues for conditions such as rheumatoid arthritis.

作用機序

CP248は、主に2つのメカニズムを通じてその効果を発揮します。

微小管の重合: CP248は、低濃度では微小管を安定化し、高濃度では脱重合させます。

タンパク質キナーゼGの活性化: CP248はタンパク質キナーゼGを活性化し、環状グアノシン一リン酸のレベルを上昇させ、その結果、癌細胞で成長阻害とアポトーシスが起こります.

6. 類似化合物の比較

CP248は、CP461などのエキシスリンドの他の誘導体と似ています。 両方の化合物は構造的な類似性を共有し、癌細胞株において成長阻害とアポトーシスを引き起こすことが示されています . CP248は、顕著な有糸分裂停止と微小管の重合異常を引き起こす能力が特徴であり、グリオーマやその他の癌の治療のための有望な候補となっています .

類似する化合物には次のものがあります。

類似化合物との比較

CP248 is similar to other derivatives of exisulind, such as CP461. Both compounds share structural similarities and have been shown to cause growth inhibition and apoptosis in cancer cell lines . CP248 is unique in its ability to cause marked mitotic arrest and abnormalities in microtubule polymerization, making it a promising candidate for the treatment of glioblastoma and other cancers .

Similar compounds include:

生物活性

OSIP-486823, a compound derived from the selective apoptotic antineoplastic drug OSI-461, has been studied for its biological activity, particularly in the context of cancer treatment. This article synthesizes findings from various sources to elucidate the mechanisms, effects, and potential applications of this compound.

This compound operates primarily through the inhibition of cyclic GMP phosphodiesterases (PDEs), leading to an increase in cyclic GMP (cGMP) levels. This increase activates cGMP-dependent protein kinase G (PKG), which plays a crucial role in inducing apoptosis in neoplastic cells. The compound disrupts microtubule polymerization, affecting mitotic spindle function and resulting in cell cycle arrest during mitosis .

Biological Effects

The biological effects of this compound can be summarized as follows:

- Induction of Apoptosis : By inhibiting PDEs, this compound increases cGMP levels, promoting apoptosis in tumor cells without significantly affecting normal differentiated cells .

- Cell Cycle Arrest : The compound has been shown to arrest cancer cells in the M phase of the cell cycle, leading to depolymerization of microtubules and inhibition of spindle formation .

- Inhibition of Tumor Growth : In vitro studies indicate that this compound exhibits potent anti-proliferative effects against various cancer cell lines, including glioma and other solid tumors .

Research Findings and Case Studies

Several studies have explored the pharmacological properties and therapeutic potential of this compound:

- Pharmacokinetics : A dose-ranging study evaluated the pharmacokinetics of OSI-461 (the parent compound) and its analogs. It was found that the compound is metabolized by cytochrome P450 enzymes, with potential implications for drug-drug interactions .

- In Vitro Efficacy : Research demonstrated that this compound effectively inhibits cell growth in glioma cells at concentrations as low as 1 µM. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation .

- Microtubule Disruption : this compound has been shown to disrupt microtubule dynamics in human glioma cells, which is critical for its mechanism of action. This disruption leads to increased rates of cell death in tumor populations .

Data Summary

The following table summarizes key findings from various studies on this compound:

特性

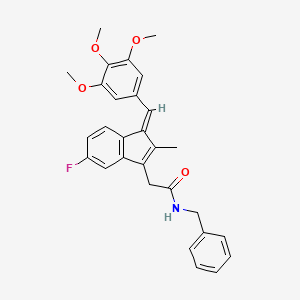

IUPAC Name |

N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28FNO4/c1-18-23(12-20-13-26(33-2)29(35-4)27(14-20)34-3)22-11-10-21(30)15-25(22)24(18)16-28(32)31-17-19-8-6-5-7-9-19/h5-15H,16-17H2,1-4H3,(H,31,32)/b23-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATLSKIJHJJAEB-FMCGGJTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。